3-Methyl-6-nitro-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry. The compound features a benzene ring fused with an oxazole ring, characterized by a methyl group at the 3-position and a nitro group at the 6-position. This unique structure contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 3-methyl-6-nitro-1,3-benzoxazol-2-one typically involves the cyclization of 2-aminophenol derivatives. Various methods have been reported for its preparation:
The synthesis often involves multiple steps, including nitration and methylation processes. The reaction conditions can vary significantly based on the chosen synthetic route, affecting both yield and purity of the final product.
The molecular formula of 3-methyl-6-nitro-1,3-benzoxazol-2-one is . The structure consists of:
Key spectral data for characterization includes:
3-Methyl-6-nitro-1,3-benzoxazol-2-one is versatile in terms of its chemical reactivity:
The reactions can be influenced by various factors including temperature, solvent choice, and the presence of catalysts or reagents that can facilitate or hinder specific pathways.
The biological activity of 3-methyl-6-nitro-1,3-benzoxazol-2-one is attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components:
Key physical properties include:
Relevant chemical properties include:
3-Methyl-6-nitro-1,3-benzoxazol-2-one has several applications across different scientific fields:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its significance in ongoing research and development efforts across multiple disciplines.
Benzoxazolone is a fused bicyclic heterocycle comprising a benzene ring annulated to a 1,3-oxazol-2-one moiety. This scaffold exhibits distinctive electronic properties due to the presence of both electron-donating (oxygen) and electron-withdrawing (carbonyl) components within its structure. The planar molecular framework (Table 1) enables π-stacking interactions with biological targets, while its hydrogen-bonding capacity facilitates recognition by enzymatic pockets. These features collectively establish benzoxazolone as a privileged structure in drug discovery, serving as a conformationally constrained bioisostere for phenolic and carboxylic acid functionalities in medicinal chemistry applications [4] [8].
Table 1: Fundamental Characteristics of Benzoxazolone Core Structure
Property | Value/Description |
---|---|
Molecular formula | C₇H₅NO₂ |
IUPAC name | 1,3-Benzoxazol-2(3H)-one |
Molecular weight | 135.12 g/mol |
Melting point | 139-142°C |
Boiling point | 182°C (decomposes) |
Density | 1.38 g/cm³ |
Hydrogen bond acceptors | 3 |
Hydrogen bond donors | 0 |
Aromatic character | Planar bicyclic system |
The therapeutic exploration of benzoxazolone derivatives began in the mid-20th century, with significant milestones including:
The historical evolution of benzoxazolone therapeutics demonstrates a consistent trajectory toward increasingly sophisticated molecular targets, leveraging the scaffold's versatility in interacting with diverse biological systems. This progression established benzoxazolone as a core structural element in medicinal chemistry, present in over 30 clinical and preclinical candidates across therapeutic areas [4].
The introduction of specific substituents dramatically modulates the benzoxazolone scaffold's physicochemical and pharmacological properties. The 3-methyl-6-nitro substitution pattern creates a particularly advantageous electronic and steric profile:
Hydrogen-bond accepting capacity via its oxygen atoms (Figure 1) [4] [7]
Steric and Metabolic Considerations: The N-methyl group at position 3:
Figure 1: Electronic Distribution in 3-Methyl-6-nitro-1,3-benzoxazol-2-one
Electron-deficient region (δ+) Electron-rich region (δ-)ʌ ʌ| |5 ──( )── 6-NO₂ (δ-) O ═ C | | ‖ || | | |4─( ) ( )─7 O ─ C - N─CH₃| | | |└───( )───┘ └────┘8 9 3-Methyl group
Biological screening reveals that the 3-methyl-6-nitro substitution confers enhanced antimicrobial activity against both Gram-positive and Gram-negative pathogens. Derivatives bearing this pattern demonstrated MIC values in the range of 1.14×10⁻³ to 2.57×10⁻³ µM against clinically relevant strains including Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa (Table 2), outperforming reference antibiotics like ofloxacin in specific cases [3] [9]. The pattern also shows promise in anticancer applications, particularly against colorectal carcinoma (HCT116), with IC₅₀ values as low as 24.5 µM through mechanisms involving enzyme inhibition and interference with nucleic acid synthesis [3] [6].
Table 2: Biological Activity Profile of 3-Methyl-6-nitrobenzoxazolone Derivatives
Biological Activity | Test System | Potency (Range) | Reference Standard |
---|---|---|---|
Antibacterial | |||
- Bacillus subtilis | MIC | 1.14×10⁻³ µM | Ofloxacin (1.45×10⁻³ µM) |
- Escherichia coli | MIC | 1.40×10⁻³ µM | Ofloxacin (1.82×10⁻³ µM) |
- Pseudomonas aeruginosa | MIC | 2.57×10⁻³ µM | Ofloxacin (3.12×10⁻³ µM) |
Antifungal | |||
- Candida albicans | MIC | 0.34×10⁻³ µM | Fluconazole (0.45×10⁻³ µM) |
- Aspergillus niger | MIC | 2.40×10⁻³ µM | Fluconazole (2.85×10⁻³ µM) |
Anticancer | HCT116 colorectal carcinoma | IC₅₀: 24.5-35.6 µM | 5-Fluorouracil (29.2 µM) |
3-Methyl-6-nitro-1,3-benzoxazol-2-one serves as a versatile synthon in pharmaceutical synthesis due to its dual electrophilic nature (activated aryl nitro group and carbonyl functionality) and ring-strain characteristics. Key synthetic applications include:
Construction of thioether conjugates for antimicrobial applications [7] [9]
Ring-Opening and Transformation Reactions: Controlled hydrolysis or alcoholysis of the oxazolone ring generates ortho-amino phenol derivatives with conserved 3-methyl-6-nitro substitution. These serve as precursors to:
Polycyclic architectures through intramolecular cyclization [4] [8]
Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions (Suzuki, Sonogashira, Heck) selectively functionalize positions C-5 and C-7 to generate diverse pharmacophores (Figure 2). Recent advances utilize nano-catalysts (e.g., Fe₃O₄@SiO₂@Am-PPC-SO₃H) that enable these transformations in aqueous media with 79-89% yields and excellent recyclability (4 consecutive runs) [4].
Figure 2: Synthetic Transformations of 3-Methyl-6-nitrobenzoxazolone
1. Nucleophilic Aromatic Substitution:O₂N─(benzoxazolone) + Nu⁻ → Nu─(benzoxazolone) + NO₂⁻(Nu = amines, alkoxides, thiolates)2. Ring-Opening:O║ O₂N─▢▢N-CH₃ + H₂O → O₂N─▢▢NH₂ + HOOC-CH₃| |O3. Cross-Coupling:O₂N─▢▢Br + R-B(OH)₂ → O₂N─▢▢R + B(OH)₂Br(Pd catalysis, nano-catalyst)
The synthetic utility of 3-methyl-6-nitrobenzoxazolone is exemplified in the synthesis of cholinesterase inhibitors for neurodegenerative diseases. Mannich reactions with secondary amines generate aminomethyl derivatives that show IC₅₀ values in the low micromolar range against acetylcholinesterase. Similarly, condensation with hydrazides yields hydrazone derivatives that demonstrate potent activity against drug-resistant Staphylococcus aureus and Salmonella enteritidis strains (MIC = 2-8 µg/mL), positioning them as promising antibiotic candidates [8] [9].
Table 3: Key Synthetic Derivatives and Their Therapeutic Applications
Derivative Class | Synthetic Method | Therapeutic Application | Biological Activity |
---|---|---|---|
Aminomethyl derivatives | Mannich reaction | Acetylcholinesterase inhibition | IC₅₀: 3.8-12.4 µM |
Hydrazone conjugates | Condensation with hydrazides | Antibacterial agents | MIC: 2-8 µg/mL |
Benzimidazole hybrids | Nucleophilic substitution | Anticancer agents | IC₅₀ (HCT116): 24.5 µM |
Thioether conjugates | Displacement with thiols | Anti-inflammatory agents | COX-2 IC₅₀: 0.18 µM |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: